molecular formula C21H26BNO B13410650 (3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole

(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No.: B13410650
M. Wt: 319.2 g/mol
InChI Key: FUVQOWKGWXFWHP-UHFFFAOYSA-N
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Description

(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrolo[1,2-c][1,3,2]oxazaborole core, which is a fused ring system containing nitrogen, oxygen, and boron atoms. The presence of butyl and diphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet the demand for high-quality material. The use of automated systems and stringent quality control measures ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole include:

  • Pyrrolo[1,2-c][1,3,2]oxazaborole derivatives with different substituents.
  • Other boron-containing heterocycles with similar ring structures.

Uniqueness

What sets this compound apart is its specific combination of butyl and diphenyl groups, which confer unique chemical properties and potential reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26BNO

Molecular Weight

319.2 g/mol

IUPAC Name

1-butyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole

InChI

InChI=1S/C21H26BNO/c1-2-3-16-22-23-17-10-15-20(23)21(24-22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20H,2-3,10,15-17H2,1H3

InChI Key

FUVQOWKGWXFWHP-UHFFFAOYSA-N

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC

Origin of Product

United States

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